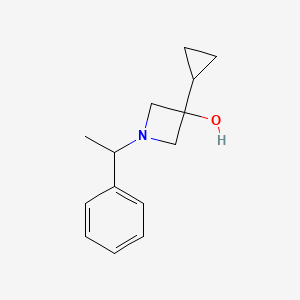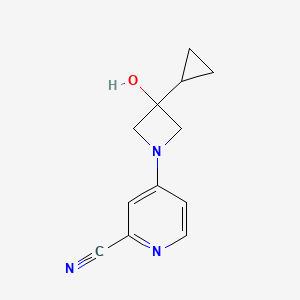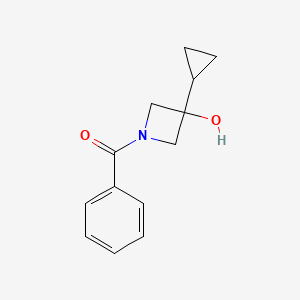
3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azetidin-3-ol derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and receptors in the central nervous system. Specifically, this compound has been found to interact with the GABAergic system, which plays a crucial role in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol have been extensively studied. This compound has been found to exhibit potent analgesic effects, which are attributed to its ability to modulate the activity of the GABAergic system. Additionally, this compound has been found to possess anti-inflammatory effects, which are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol in lab experiments is its potent pharmacological effects. This compound has been found to exhibit potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation-related disorders. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol. One area of research could focus on the optimization of the synthesis method to make this compound more readily available for research purposes. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various neurological disorders. Finally, future research could explore the potential of this compound as a lead compound for the development of novel analgesic and anti-inflammatory drugs.
Synthesemethoden
The synthesis of 3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol can be achieved through a multi-step process. The first step involves the reaction of 1-phenylethylamine with cyclopropanecarboxylic acid to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-hydroxyazetidine to yield 3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-1-(1-phenylethyl)azetidin-3-ol has been found to exhibit various biological activities that make it a potential candidate for drug development. Several studies have shown that this compound possesses potent analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to exhibit anticonvulsant effects, indicating its potential use in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-(1-phenylethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(12-5-3-2-4-6-12)15-9-14(16,10-15)13-7-8-13/h2-6,11,13,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCXNUUNIFTURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)

![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)


![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)




